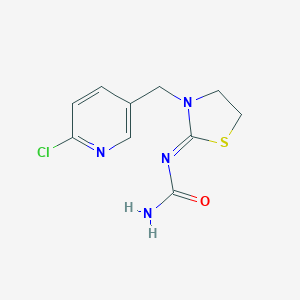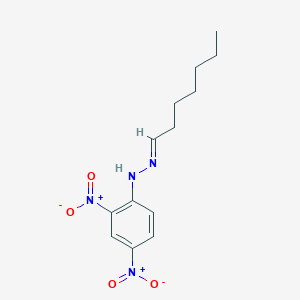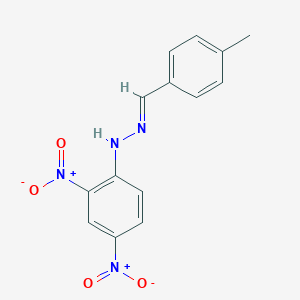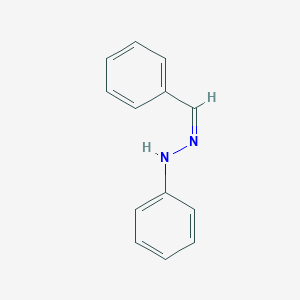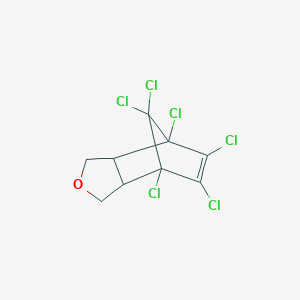
Endosulfan ether
Descripción general
Descripción
Endosulfan ether is a chemical compound with the formula C9H6Cl6O . It is an organochlorine compound .
Molecular Structure Analysis
The molecular structure of Endosulfan ether is represented by the formula C9H6Cl6O . The IUPAC Standard InChI is InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2 .
Chemical Reactions Analysis
Endosulfan ether undergoes degradation under ultra-violet light, forming endosulfan diol . The degradation pathway involves the transformation of endosulfan diol to endosulfan ether and finally to its complete degradation .
Aplicaciones Científicas De Investigación
- Scientific Field : Environmental Science and Health .
- Summary of the Application : Endosulfan is used as an insecticide and it threatens human health and a wide spectrum of aquatic and terrestrial species . It has two isomeric configurations, α and β-endosulfan, and both have a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water .
- Results or Outcomes : Endosulfan has been acknowledged for its adverse impact on human health and has been empirically shown to cause deleterious effects on a diverse array of aquatic and terrestrial organisms . There are several research-based evidences claiming respiratory difficulties, gastrointestinal discomfort such nausea and vomiting along with neurological and developmental abnormalities as a function of endosulfan exposure in humans .
- Scientific Field : Environmental Science .
- Summary of the Application : Endosulfan is a persistent organic pollutant, and its removal from the environment is a significant area of research . One study investigated the removal efficiency of endosulfan using an Ag/TiO2/Fe3O4 photocatalyst under visible and UV-A light .
- Methods of Application or Experimental Procedures : The study used a Taguchi experimental design to determine the controllable factors for the photocatalysis process, including light intensity, catalyst amount, initial endosulfan concentration, initial pH, and time . The photocatalyst was magnetically recovered for reuse experiments .
- Results or Outcomes : The highest removal efficiencies of endosulfan were achieved as 86.14% and 85.46% for visible and UV–A light sources, respectively . In the validation experiments, 94.2% and 91.9% efficiency were obtained for visible and UV-A light, respectively . The metabolite formations of endosulfan (endosulfan sulfate, ether, and lactone) remained below 7% in all experiments on a concentration basis . In the reuse experiments of the magnetically recovered photocatalyst, high removal efficiency of around 80% was obtained after four cycles .
- Scientific Field : Environmental Science .
- Summary of the Application : Endosulfan is a persistent organic pollutant, and its removal from the environment is a significant area of research . One study investigated the removal efficiency of endosulfan using an Ag/TiO2/Fe3O4 photocatalyst under visible and UV-A light .
- Methods of Application or Experimental Procedures : The study used a Taguchi experimental design to determine the controllable factors for the photocatalysis process, including light intensity, catalyst amount, initial endosulfan concentration, initial pH, and time . The photocatalyst was magnetically recovered for reuse experiments .
- Results or Outcomes : The highest removal efficiencies of endosulfan were achieved as 86.14% and 85.46% for visible and UV–A light sources, respectively . According to the greatest best criterion, the level at which the highest S/N ratio was obtained for each parameter was accepted as the optimum value. As a result of the validation experiments, 94.2% and 91.9% efficiency were obtained for visible and UV-A light, respectively . The metabolite formations of endosulfan (endosulfan sulfate, ether, and lactone) remained below 7% in all experiments on a concentration basis . In the reuse experiments of the magnetically recovered photocatalyst, high removal efficiency of around 80% was obtained after four cycles .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPWHXBGVRURFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CO1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052704 | |
| Record name | Endosulfan ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endosulfan ether | |
CAS RN |
3369-52-6 | |
| Record name | Endosulfan ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3369-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Endosulfan ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC37660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endosulfan ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endosulfan ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



